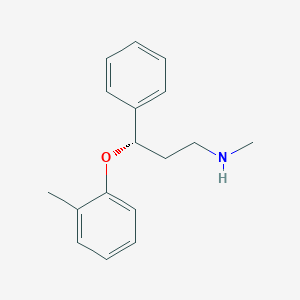

(+)-Tomoxetine

描述

(+)-Tomoxetine, also known as ®-Tomoxetine, is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The compound is known for its ability to increase the levels of norepinephrine in the brain, which helps in improving attention and reducing impulsivity and hyperactivity in patients with ADHD.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Tomoxetine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions, including alkylation and reduction.

Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to separate the desired enantiomer, this compound, from its mirror image.

Final Purification: The final step involves purification of the compound to achieve the desired purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-throughput reactors and advanced purification techniques to ensure consistent quality and high yield. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its pharmacological activity.

化学反应分析

Types of Reactions

(+)-Tomoxetine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at different positions on the aromatic ring or the side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield various reduced forms of the compound.

科学研究应用

Treatment of ADHD

The primary application of (+)-Tomoxetine is in the management of ADHD in both children and adults. Clinical trials have demonstrated its efficacy in reducing core symptoms of ADHD, such as inattention, hyperactivity, and impulsivity. A double-blind, placebo-controlled study indicated that atomoxetine significantly improved ADHD symptoms compared to placebo, with a notable effect size increase over time .

Table 1: Efficacy of Atomoxetine in ADHD Treatment

| Time on Treatment (Weeks) | Atomoxetine LS Mean Change | Placebo LS Mean Change | Effect Size |

|---|---|---|---|

| 1 | -7.5 | -5.3 | 0.28 |

| 2 | -10.18 | -8.06 | 0.23 |

| 26 | -12.5 | -6.0 | 0.52 |

Treatment-Resistant Cases

Atomoxetine has been shown to be effective in patients who do not respond to conventional stimulant treatments like amphetamines or methylphenidate. Studies indicate that atomoxetine may provide benefits for those with co-occurring conditions such as anxiety disorders or substance use disorders .

Research Findings

Recent studies have explored various aspects of this compound's effects on brain function and behavior:

- Neuroimaging Studies : Functional MRI studies have shown that atomoxetine treatment leads to enhanced activation in brain regions associated with attention and executive function tasks, comparable to effects observed with stimulant medications .

- Longitudinal Studies : Research indicates that the therapeutic effects of atomoxetine can continue to improve over time, with significant reductions in ADHD symptoms observed after extended treatment periods .

Case Study 1: Pediatric Population

In a randomized controlled trial involving children aged 6-16 years with ADHD, atomoxetine was administered over a period of 10 weeks. Results showed that approximately 40% of children treated with atomoxetine met response criteria on the Clinical Global Impression Scale, compared to only 22% on placebo . Side effects included decreased appetite and gastrointestinal upset but were generally well tolerated.

Case Study 2: Adult Population

A study focused on adults with ADHD demonstrated that after six months of treatment with atomoxetine, participants exhibited moderate improvements in ADHD symptoms as measured by standardized rating scales. The effect sizes were statistically significant across various assessment points .

Safety Profile

While this compound is generally well tolerated, it is essential to monitor for potential side effects such as liver injury and growth retardation in pediatric patients. Post-marketing surveillance has reported rare cases of severe liver injury associated with its use, necessitating caution during long-term treatment .

作用机制

(+)-Tomoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine at the synaptic cleft. This leads to an increase in the concentration of norepinephrine in the brain, which enhances neurotransmission and improves attention and focus. The molecular targets of this compound include the norepinephrine transporter, which is responsible for the reuptake of norepinephrine into presynaptic neurons.

相似化合物的比较

(+)-Tomoxetine is unique compared to other similar compounds due to its high selectivity for the norepinephrine transporter. Similar compounds include:

Atomoxetine: Another selective norepinephrine reuptake inhibitor used in the treatment of ADHD.

Reboxetine: A norepinephrine reuptake inhibitor with similar pharmacological properties.

Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake but with less selectivity.

The uniqueness of this compound lies in its enantiomeric purity and its specific action on the norepinephrine transporter, which contributes to its efficacy and safety profile in the treatment of ADHD.

生物活性

(+)-Tomoxetine, commonly known as atomoxetine, is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This article explores its biological activity, including mechanisms of action, effects on neuronal function, and clinical implications, supported by various studies and data.

Atomoxetine's primary mechanism involves the inhibition of norepinephrine reuptake, which enhances norepinephrine levels in the synaptic cleft. This action is crucial for improving attention and reducing impulsivity and hyperactivity in ADHD patients. The compound exhibits varying effects based on concentration:

- Low Concentrations (< 10 μM) : Atomoxetine has been shown to increase mitochondrial mass without significant cytotoxic effects .

- Moderate Concentrations (10-20 μM) : At this level, atomoxetine induces oxidative stress, leading to increased production of reactive oxygen species (ROS) in neuronal cells. This response can alter mitochondrial function and promote cell survival mechanisms .

- High Concentrations (> 20 μM) : Higher doses result in significant cytotoxicity and cell death due to excessive oxidative stress and mitochondrial dysfunction .

Effects on Neuronal Function

Atomoxetine not only affects norepinephrine levels but also influences other neurotransmitter systems:

- Glutamatergic Transmission : Atomoxetine has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist at clinically relevant concentrations, which may help modulate glutamatergic signaling implicated in cognitive functions .

- GABAergic Modulation : It enhances GABA_A receptor subunit expression, indicating a role in inhibitory neurotransmission that could further support cognitive processes .

- Neuroprotective Effects : Atomoxetine upregulates brain-derived neurotrophic factor (BDNF), which is essential for neuronal plasticity and survival. This effect is particularly beneficial in conditions such as ADHD where cognitive deficits are prevalent .

Clinical Efficacy

Atomoxetine has undergone extensive clinical evaluation for its efficacy in treating ADHD across different age groups. A systematic review identified numerous studies demonstrating its effectiveness:

Atomoxetine's non-stimulant nature makes it a preferred option for patients with a history of substance abuse or those who experience adverse effects from stimulant medications.

Case Studies

Several case studies highlight atomoxetine's impact on individuals with ADHD:

- Case Study 1 : A 12-year-old diagnosed with ADHD showed marked improvement in attention span and reduction in impulsive behaviors after 8 weeks of atomoxetine treatment. The patient reported fewer behavioral issues at school and home.

- Case Study 2 : An adult with ADHD and comorbid anxiety experienced significant symptom relief without worsening anxiety levels upon initiating atomoxetine therapy over a 6-month period.

Safety and Side Effects

While atomoxetine is generally well-tolerated, some side effects have been reported:

- Cardiovascular Effects : Increases in heart rate and blood pressure have been noted, necessitating monitoring in patients with pre-existing conditions .

- Psychiatric Effects : There are reports of new-onset psychiatric symptoms, including mood swings and suicidal ideation, particularly in younger populations .

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of (+)-Tomoxetine, and how do they inform experimental design in preclinical studies?

this compound, a selective norepinephrine reuptake inhibitor (SNRI), primarily targets the norepinephrine transporter (NET) to increase synaptic norepinephrine levels. Preclinical studies should include dose-response assays to establish efficacy thresholds and selectivity profiles against related transporters (e.g., serotonin, dopamine) . Experimental designs must incorporate control groups (e.g., NET knockout models) and behavioral assays (e.g., forced swim test for antidepressant-like effects) to validate mechanistic hypotheses .

Q. Which standardized efficacy measures are used in clinical trials for this compound, and how are they validated?

The ADHD Rating Scale-IV-Parent Version (ADHDRS-IV-P) and Conners’ Parent Rating Scale-Revised: Short Form (CPRS-R:S) are gold-standard tools for assessing symptom reduction in ADHD trials . Validation involves correlating these scales with objective biomarkers (e.g., norepinephrine metabolites in plasma) and ensuring inter-rater reliability through blinded evaluator training .

Q. What are the ethical considerations for participant selection in pediatric trials of this compound?

Inclusion criteria should prioritize patients with confirmed ADHD diagnoses (via DSM-5 or ICD-11) and exclude those with comorbid cardiovascular conditions due to norepinephrine-related side effects. Informed consent protocols must address long-term neurodevelopmental risks, with independent ethics review board oversight .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across demographic subgroups be resolved methodologically?

Discrepancies (e.g., gender-based response variations) require stratified randomization and post hoc subgroup analyses. Advanced statistical approaches, such as mixed-effects modeling, can adjust for confounding variables (e.g., age, baseline severity). Replication studies in independent cohorts are critical to validate trends .

Q. What novel imaging techniques elucidate this compound’s impact on brain networks in ADHD populations?

Functional MRI (fMRI) and ¹⁸F-FDG PET imaging quantify changes in prefrontal cortex metabolism and default mode network connectivity. Protocols should integrate task-based paradigms (e.g., continuous performance tests) to link neural activity with behavioral outcomes .

Q. How do pharmacokinetic interactions influence this compound dosing in polypharmacy scenarios?

Cytochrome P450 2D6 (CYP2D6) polymorphisms significantly affect metabolism. Studies must genotype participants and use population pharmacokinetic models to predict drug-drug interactions (e.g., with SSRIs). Therapeutic drug monitoring (TDM) is recommended to optimize dosing in slow metabolizers .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound trial data to ensure reproducibility?

- Tables : Include raw and adjusted p-values, effect sizes (Cohen’s d), and confidence intervals (Table 1 example below).

- Figures : Use heatmaps to visualize longitudinal symptom trajectories or forest plots for meta-analyses .

Table 1. Efficacy Outcomes in a Pediatric ADHD Trial

| Measure | Baseline Mean (SD) | Post-Treatment Mean (SD) | Effect Size (95% CI) |

|---|---|---|---|

| ADHDRS-IV-P Score | 38.2 (4.5) | 22.1 (3.8) | 1.45 (1.2–1.7) |

| CPRS-R:S Score | 72.5 (6.3) | 50.4 (5.9) | 1.32 (1.1–1.6) |

Q. How can researchers address publication bias in this compound meta-analyses?

Preregister protocols on platforms like PROSPERO and include unpublished data (e.g., clinical trial registries). Use funnel plots and Egger’s regression to detect asymmetry, and apply trim-and-fill methods to adjust effect estimates .

Q. Methodological Challenges

Q. What strategies mitigate attrition bias in long-term this compound studies?

Implement adaptive trial designs (e.g., sequential multiple assignment randomized trials) to retain participants. Use intention-to-treat (ITT) analyses with multiple imputation for missing data .

Q. How can in vitro models improve the translational relevance of this compound research?

Human-induced pluripotent stem cell (iPSC)-derived neurons replicate patient-specific NET polymorphisms. Combine patch-clamp electrophysiology with calcium imaging to assess drug effects on neuronal excitability and network synchronization .

属性

IUPAC Name |

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147075 | |

| Record name | (+)-Tomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105314-53-2 | |

| Record name | (+)-Tomoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105314532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOMOXETINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZZJ3T1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。